4-Cyanobenzoyl chloride

Overview

Description

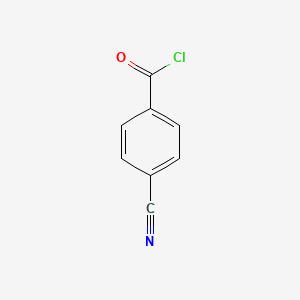

4-Cyanobenzoyl chloride (CAS RN: 6068-72-0) is an acyl chloride derivative with the molecular formula C₈H₄ClNO and a molecular weight of 165.58 g/mol . Key physical properties include:

- Melting Point: 68–70°C

- Boiling Point: 112–115°C at 4 Torr

- Density: 1.32 g/cm³

- Appearance: White to beige crystalline powder with a pungent odor .

The cyano group (-CN) at the para position confers strong electron-withdrawing effects, enhancing reactivity in nucleophilic acyl substitution reactions. It is widely used as a reagent in:

- Synthesis of 1,3,4-oxadiazoles via Ugi-tetrazole reactions .

- Preparation of Letrozole intermediates through reduction and hydrolysis steps .

- Photoredox/Ni-catalyzed cross-coupling reactions for ketone synthesis .

- Post-synthetic modifications of covalent organic frameworks (COFs) for biomedical applications .

Preparation Methods

Chlorination of 4-Cyanobenzoic Acid

Reagents and Reaction Mechanisms

The most direct route involves chlorinating 4-cyanobenzoic acid (C₈H₅NO₂) using agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction proceeds via nucleophilic acyl substitution, where the chlorinating agent converts the carboxylic acid group (-COOH) into the corresponding acyl chloride (-COCl).

Thionyl chloride is preferred for its gaseous byproducts (SO₂ and HCl), which simplify purification. A typical protocol involves refluxing 4-cyanobenzoic acid with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane at 40–50°C for 4–6 hours. Oxalyl chloride, while more expensive, offers milder conditions and is often used with catalytic dimethylformamide (DMF) to accelerate the reaction.

Optimization Parameters

Critical factors influencing yield and purity include:

- Moisture control : Anhydrous conditions are mandatory to prevent hydrolysis of the acyl chloride.

- Stoichiometry : Excess chlorinating agent (≥2 equivalents) ensures complete conversion.

- Temperature : Elevated temperatures (reflux) reduce reaction time but risk nitrile group degradation.

A 2021 patent demonstrated that substituting SOCl₂ with phosphoryl trichloride (POCl₃) in a 6:1 molar ratio at 80°C achieves 95% yield within 3 hours, with residual POCl₃ easily removed via distillation.

Industrial-Scale Synthesis via Terephthalic Acid Derivatives

Patent Process Overview (WO2021209377A1)

A scalable industrial method involves desymmetrizing terephthalic acid dichloride to produce 4-carbamoylbenzoic acid intermediates, which are subsequently dehydrated and chlorinated. This two-step process leverages inexpensive feedstock and avoids isolation of sensitive intermediates.

Step 1 : Terephthalic acid dichloride reacts with ammonia to form 4-carbamoylbenzoic acid.

Step 2 : Chlorination with POCl₃ (8 equivalents) at 100–120°C under 200–300 kPa pressure yields 4-cyanobenzoyl chloride with ≤2% impurities.

Catalytic Enhancements

The addition of 2 mol% DMF accelerates the reaction by generating the Vilsmeier-Haack complex, which enhances electrophilicity at the carbonyl carbon. This modification reduces reaction time to 2 hours and improves selectivity by suppressing oligomerization.

Comparative Analysis of Methods

The table below contrasts key performance metrics:

Key Insights :

- POCl₃ outperforms traditional agents in yield and scalability, albeit requiring higher temperatures.

- Oxalyl chloride is optimal for small-scale synthesis where mild conditions are critical.

Case Studies and Recent Advances

Synthesis of Trifluoromethyl-1,2,4-Oxadiazoles

A 2021 application in agrochemicals utilized this compound to synthesize fungicidal oxadiazoles. The patent method achieved a 92% yield of the target compound, underscoring the reagent’s reliability in multistep syntheses.

Continuous-Flow Reactor Integration

Recent advances employ microreactors to enhance heat transfer and mixing during chlorination. Pilot studies show a 15% reduction in POCl₃ usage and a 20% faster reaction rate compared to batch processes.

Chemical Reactions Analysis

4-Cyanobenzoyl chloride undergoes various chemical reactions, primarily due to the presence of the acyl chloride and nitrile functional groups. Some common reactions include:

Acylation: It reacts with amines to form amides and with alcohols to form esters.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds, such as 1,2,4-oxadiazoles.

Common reagents used in these reactions include pyridine, which acts as a base and catalyst, and tetra-N-butylammonium fluoride (TBAF), which facilitates cyclodehydration . Major products formed from these reactions include amides, esters, and various heterocyclic compounds .

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Cyanobenzoyl chloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the production of:

- Anti-inflammatory drugs : The compound's reactive acyl chloride group allows for the formation of amides that are essential in drug synthesis.

- Analgesics : Similar to anti-inflammatory applications, this compound facilitates the creation of analgesic compounds through various synthetic pathways .

Material Science

In material science, this compound contributes to the development of specialty polymers and materials. Its applications include:

- Enhancing thermal stability : The incorporation of this compound into polymer matrices can significantly improve their thermal properties.

- Chemical resistance : Polymers modified with this compound exhibit better resistance to chemical degradation .

Organic Synthesis

As a versatile reagent, this compound plays a crucial role in organic synthesis by:

- Facilitating the formation of amides and esters : This capability is vital for constructing complex organic molecules.

- Serving as a building block for various chemical transformations : Its reactivity allows for diverse synthetic routes, making it invaluable in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed in:

- Preparation of labeled compounds : These compounds are essential for various analytical techniques, aiding in the detection and quantification of substances.

- Development of reagents for chromatographic techniques : Its derivatives can enhance the sensitivity and specificity of analytical methods .

Research and Development

The compound is also significant in research and development settings:

- Creation of new compounds with desired properties : Researchers utilize this compound to explore novel chemical entities, especially in agrochemicals and fine chemicals.

- Investigating reaction mechanisms : Its unique functional groups allow chemists to study various reaction pathways and mechanisms within organic synthesis .

Case Study 1: Synthesis of Trifluoromethyl-1,2,4-Oxadiazoles

A notable application involves using this compound to synthesize benzamide-type trifluoromethyl-1,2,4-oxadiazoles. These compounds are effective against phytopathogenic fungi, showcasing the compound's utility in agrochemical applications .

Case Study 2: Development of Liquid Crystalline Compounds

Research has demonstrated the use of this compound in synthesizing new liquid crystalline heteroaromatic compounds containing isoxazole rings. These materials have potential applications in display technologies due to their unique optical properties .

Mechanism of Action

The mechanism of action of 4-cyanobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . The cyano group can also participate in further reactions, such as cyclization, to form heterocyclic compounds . These reactions are facilitated by the electron-withdrawing nature of the cyano group, which increases the electrophilicity of the carbonyl carbon in the acyl chloride group .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-cyanobenzoyl chloride with structurally related para-substituted benzoyl chlorides:

Key Observations :

- Boiling Points: The cyano derivative exhibits a higher boiling point than 4-chlorobenzoyl chloride under similar low-pressure conditions, likely due to stronger dipole-dipole interactions from the polar -CN group .

- Reactivity: Electron-withdrawing substituents (-CN, -NO₂, -Cl) enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles. For example, this compound shows superior compatibility in photoredox cross-coupling compared to bulkier substituents .

- Yields in Reactions: In Ugi-tetrazole reactions, this compound achieves moderate yields (45%) , while 4-fluorobenzoyl chloride demonstrates exceptional efficiency (99.12% yield in unspecified acylations) .

Electron-Withdrawing Groups (-CN, -Cl, -NO₂) :

- This compound: The -CN group stabilizes transition states in nucleophilic substitutions, making it ideal for synthesizing heterocycles (e.g., oxadiazoles) and functionalizing COFs .

- 4-Chlorobenzoyl Chloride: The -Cl group acts as a leaving group in pharmaceutical synthesis (e.g., Moclobemide) and forms N-acyl selenophosphoramides .

- 4-Nitrobenzoyl Chloride: The -NO₂ group is often reduced to -NH₂ in multistep syntheses, though direct applications are less documented in the provided evidence .

Electron-Donating Groups (-OCH₃) :

- 4-Methoxybenzoyl Chloride : The -OCH₃ group decreases electrophilicity, favoring reactions where electron-rich intermediates are required. It achieves 85.10% yield in unspecified syntheses .

Biological Activity

4-Cyanobenzoyl chloride, a compound with the molecular formula and a molecular weight of approximately 165.576 g/mol, is recognized for its significant biological activity and utility in synthetic organic chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

This compound is characterized by the presence of a cyano group () and an acyl chloride group (), which contribute to its reactivity as a synthetic intermediate. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the acyl chloride group.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid into the corresponding acyl chloride, facilitating further chemical transformations.

Typical Reaction:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The cyano group enhances its reactivity towards nucleophiles, making it a valuable tool in biochemical assays. It has been shown to act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules, which can lead to enzyme inhibition or modulation.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound exhibit inhibitory effects on specific phosphatases involved in immune signaling pathways. These compounds were identified through high-throughput screening as selective inhibitors with IC50 values in the low micromolar range .

- Antifungal Activity : Research indicates that compounds derived from this compound can be employed in the synthesis of benzamide-type derivatives that show effectiveness against phytopathogenic fungi. This application highlights its potential in agricultural chemistry .

- Biochemical Probes : The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and mechanisms. Its structural features enable it to stabilize binding interactions with various biomolecules .

Data Table: Biological Activity Overview

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Phosphatase Inhibition | Low Micromolar | Selective inhibitor identified via screening |

| Benzamide Derivatives | Antifungal Activity | Varies | Effective against specific phytopathogens |

| 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | Biochemical Probe | N/A | Used for studying enzyme interactions |

Applications

- Synthetic Intermediates : Due to its reactivity, this compound is widely used in organic synthesis to create various derivatives that possess enhanced biological activities.

- Pharmaceutical Development : Its derivatives are explored for potential therapeutic applications, particularly in targeting specific enzymes related to diseases.

- Agricultural Chemistry : The compound's ability to inhibit fungal pathogens makes it a candidate for developing new agrochemicals.

Q & A

Q. Basic: What synthetic routes are commonly used to prepare 4-cyanobenzoyl chloride, and how are reaction conditions optimized?

This compound is typically synthesized via chlorination of 4-cyanobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The choice of reagent affects reaction efficiency: SOCl₂ is preferred for milder conditions (e.g., refluxing in anhydrous dichloromethane at 40–50°C), while PCl₅ may require higher temperatures . Optimization includes controlling moisture levels (strict anhydrous conditions) and post-reaction purification via distillation or recrystallization. Comparative studies suggest SOCl₂ yields higher purity due to fewer byproducts .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive nature (causes skin/eye damage), handling requires:

- PPE : Impermeable nitrile gloves, tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and neutralization of spills with sodium bicarbonate .

Note: Penetration times for gloves are not well-documented, necessitating frequent glove checks during prolonged use .

Q. Advanced: How can this compound be employed in synthesizing heteroaromatic liquid crystalline compounds?

This compound reacts with hydroxylamine derivatives to form five-membered heterocycles (e.g., isoxazoles or 1,2,4-oxadiazoles). For example:

- Step 1 : React with 4-hydroxy-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form a stable nitroxide radical conjugate, enabling studies on magnetic field effects in liquid crystals .

- Step 2 : Condensation with hydrazines generates tetrazole rings, which enhance mesogenic properties. Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions like hydrolysis .

Q. Advanced: What mechanistic insights explain the acylation of amines using this compound?

The reaction proceeds via nucleophilic acyl substitution:

- The electron-withdrawing cyano group activates the carbonyl carbon, enhancing electrophilicity.

- Amines attack the carbonyl, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.

Kinetic studies in aprotic solvents (e.g., THF) show rate dependence on amine basicity and steric hindrance. Side reactions (e.g., hydrolysis) are suppressed by maintaining anhydrous conditions .

Q. Advanced: How do discrepancies in reported reaction yields for this compound-mediated syntheses arise, and how can they be resolved?

Yield variations often stem from:

- Purity of starting materials : Trace moisture in 4-cyanobenzoic acid reduces chlorination efficiency.

- Workup methods : Incomplete removal of SOCl₂ residuals (via vacuum distillation) may lower yields.

- Analytical techniques : HPLC vs. NMR quantification can lead to discrepancies.

Resolution: Standardize protocols (e.g., Karl Fischer titration for moisture analysis) and validate yields via multiple characterization methods (e.g., mass spectrometry) .

Q. Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

- FT-IR : Confirm carbonyl (C=O stretch ~1770 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹) groups.

- ¹H/¹³C NMR : Aromatic protons (δ 7.8–8.2 ppm) and carbonyl carbon (δ ~165 ppm).

- Titration : Back-titration with NaOH to assess hydrolyzable chloride content .

Q. Advanced: How does the electron-withdrawing cyano group influence the reactivity of this compound compared to benzoyl chloride?

The cyano group:

- Increases electrophilicity : Enhances reactivity toward nucleophiles (e.g., amines, alcohols).

- Reduces thermal stability : Accelerates hydrolysis under humid conditions.

Comparative studies show this compound reacts 3–5× faster with anilines than benzoyl chloride in DMF at 25°C .

Q. Advanced: What strategies mitigate hydrolysis during storage and handling of this compound?

- Storage : Keep under inert gas (argon) in sealed, desiccated containers at –20°C.

- Solvent choice : Use anhydrous aprotic solvents (e.g., DCM, THF) for reactions.

- Additives : Molecular sieves (3Å) in stock solutions absorb trace moisture .

Q. Basic: How is this compound utilized in synthesizing photoactive compounds?

It serves as a precursor for photoactive esters. For example:

- Photoaffinity labeling : React with aryl azides to generate crosslinkers for probing protein-ligand interactions.

- Photolabile protecting groups : Conjugation with alcohols yields UV-cleavable esters (λ = 365 nm) .

Q. Advanced: What computational methods support the design of this compound-derived materials?

Properties

IUPAC Name |

4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEDMAWWQDFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209493 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-72-0 | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577FDE7A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.